

# CAS number 115-19-5 properties and structure

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## Compound of Interest

Compound Name: Methylbutynol

Cat. No.: B8815637

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An In-depth Technical Guide to 2-Methyl-3-butyn-2-ol (CAS 115-19-5)

## Introduction

2-Methyl-3-butyn-2-ol, identified by the CAS number 115-19-5, is a versatile alkynyl alcohol.<sup>[1]</sup> It is a colorless, volatile liquid organic compound with the molecular formula C<sub>5</sub>H<sub>8</sub>O.<sup>[2][3]</sup> This compound, also known as Dimethyl ethynyl carbinol, serves as a crucial building block and intermediate in a wide array of applications, from the synthesis of vitamins and pharmaceuticals to the formulation of specialty chemicals.<sup>[4][5][6]</sup> Its unique structure, featuring both a hydroxyl group and a terminal alkyne, imparts distinct reactivity that makes it highly valuable in organic synthesis.<sup>[4]</sup>

This guide provides a comprehensive overview of the core properties, structure, synthesis, and key applications of 2-Methyl-3-butyn-2-ol, with a focus on data and methodologies relevant to researchers and professionals in drug development and chemical sciences.

## Chemical Structure and Identification

The structure of 2-Methyl-3-butyn-2-ol consists of a tertiary alcohol with a methyl and an ethynyl group attached to the same carbon.

Caption: 2D Chemical Structure of 2-Methyl-3-butyn-2-ol.

Table 1: Compound Identification

| Identifier        | Value  | Source(s) |
|-------------------|--|-----------|
| CAS Number        | 115-19-5   | [7]       |
| IUPAC Name        | 2-methylbut-3-yn-2-ol  | [3]       |
| Synonyms          | Dimethyl ethynyl carbinol, 2-Hydroxy-2-methyl-3-butyne, 3-Methyl-1-butyne-3-ol | [3][7][8] |
| Molecular Formula | C5H8O  | [7]       |
| Molecular Weight  | 84.12 g/mol  | [3][7]    |
| InChI Key         | CEBKHWANWSNTI-UHFFFAOYSA-N   | [1][9]    |

| Canonical SMILES | CC(C)(C#C)O |[1] |

## Physicochemical Properties

2-Methyl-3-butyne-2-ol is a colorless to pale yellow liquid at room temperature.[8][10] It is miscible with water and a wide range of organic solvents.[7]

Table 2: Physical and Chemical Properties

| Property   | Value   | Source(s) |
|--|---|-----------|
| Appearance                                       | Colorless to pale yellow liquid                       | [8][10]   |
| Melting Point                                    | 2.6 to 3 °C (36.7 to 37.4 °F)                         | [1][3][7] |
| Boiling Point                                    | 104-105 °C (219-221 °F) at 760 mmHg                   | [1][7]    |
| Density  | 0.868 g/mL at 25 °C                                   |           |
| Refractive Index (n <sub>D</sub> <sup>20</sup> ) | 1.420 - 1.423   | [8]       |
| Flash Point                                      | 19 to 25 °C (66.2 to 77 °F)                           | [7][11]   |
| Vapor Pressure                                   | 15 - 20 hPa at 20 °C                                  | [5]       |
| Solubility                                       | Miscible with water, acetone, benzene, ethanol, ether | [2][7]    |
| logP (Octanol/Water)                             | 0.318   | [3][5]    |

| Autoignition Temperature | 350 °C (662 °F) |[3] |

## Safety and Toxicology

2-Methyl-3-butyn-2-ol is classified as a highly flammable liquid and vapor.[12][13] It is harmful if swallowed and can cause serious eye damage.[12][13] Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be used when handling this chemical.[12][14]

Table 3: Toxicological Data

| Parameter           | Value             | Species    | Source(s) |
|---------------------|-------------------|------------|-----------|
| LD50 (Oral)         | 1800 - 1950 mg/kg | Mouse, Rat | [7][8]    |
| LD50 (Subcutaneous) | 1161 - 2340 mg/kg | Mouse      | [7][8]    |

| LC50 (Inhalation) | 2000 mg/m<sup>3</sup> | Mouse |[8] |

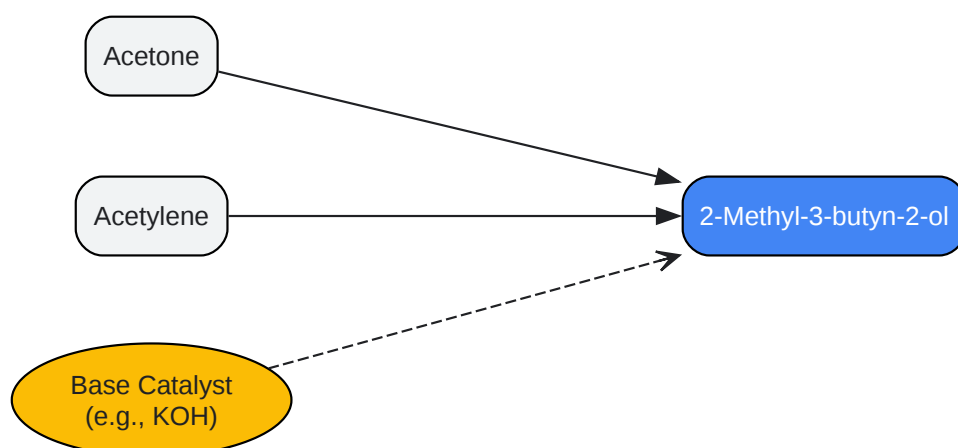
Table 4: Hazard Information

| Hazard Class      | Statement  | Source(s)                                |
|-------------------|--|--|
| GHS Pictograms    | <b>GHS02 (Flammable),<br/>GHS05 (Corrosive), GHS07<br/>(Exclamation Mark)</b>                        | <a href="#">[1]</a>                      |
| Signal Word       | Danger   | <a href="#">[1]</a> <a href="#">[12]</a> |
| Hazard Statements | H225: Highly flammable liquid and vapour.H302: Harmful if swallowed.H318: Causes serious eye damage. | <a href="#">[1]</a> <a href="#">[12]</a> |

| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [\[12\]](#) |

## Synthesis and Experimental Protocols

The primary industrial synthesis of 2-Methyl-3-butyne-2-ol is achieved through the ethynylation of acetone, a specific application of the Favorskii reaction.[\[1\]](#)[\[11\]](#) This process involves the condensation of acetylene with acetone, typically catalyzed by a base like potassium hydroxide (KOH).[\[2\]](#)[\[11\]](#)



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Caption: Favorskii reaction for the synthesis of 2-Methyl-3-butyn-2-ol.

## Experimental Protocol: Industrial Synthesis (Favorskii Reaction)

A detailed protocol for the industrial preparation involves the following steps:[15]

- **Reaction Setup:** A suitable reactor is charged with a solvent, often liquid ammonia, to facilitate a homogeneous reaction system.[11][15]
- **Catalyst Introduction:** A catalyst, such as potassium hydroxide solution, is added to the reactor.
- **Reactant Addition:** Acetone is introduced into the reactor. Acetylene gas is then dissolved in the liquid ammonia and fed into the system.
- **Reaction Conditions:** The reaction is maintained at a temperature between 30-55 °C and a pressure of 1.5-2.8 MPa.[11][15] The molar ratios of acetylene to acetone are carefully controlled.[11] The reaction typically proceeds for 1 to 3.2 hours.[15]
- **Workup and Purification:** After the reaction is complete, the crude product mixture is processed. Ammonia is flashed off, and the 2-methyl-3-butyn-2-ol is purified through salting-

out dehydration followed by continuous rectification.[15]

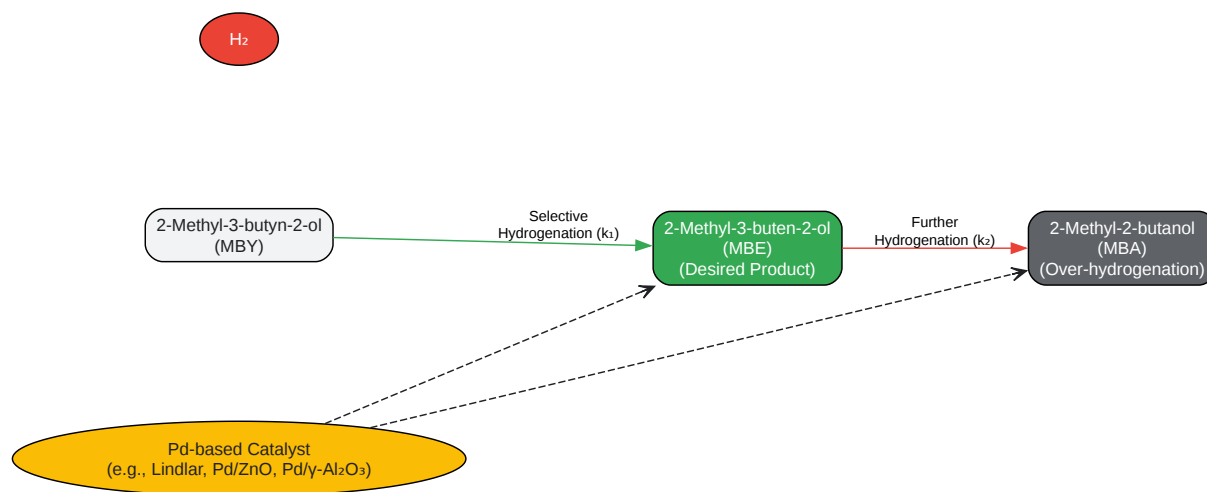
## Applications in Research and Drug Development

2-Methyl-3-butyn-2-ol is a cornerstone intermediate in organic synthesis with significant applications in the pharmaceutical and fine chemical industries.[2][4][5]

- **Precursor for Vitamins and Terpenoids:** It is a key intermediate in the industrial synthesis of terpenes, terpenoids, and vitamins A and E.[1][11] This involves its selective semi-hydrogenation to 2-methyl-3-buten-2-ol (MBE).[11][16]
- **Protected Acetylene Equivalent:** In organic synthesis, it serves as a stable, protected version of acetylene.[1][11] The bulky dimethyl carbinol group allows for selective reactions at the terminal alkyne, after which the protecting group can be removed with a base.[1]
- **Coupling Reactions:** It is extensively used in palladium-catalyzed coupling reactions, such as the Sonogashira coupling with aryl bromides or chlorides, to synthesize aryl-2-methyl-3-butyn-2-ols.[11] These products are precursors to terminal aryl acetylenes, which are important structures in medicinal chemistry.[11]
- **Synthesis of Chiral Alcohols:** It participates in enantioselective addition reactions with aldehydes to produce optically active propargylic alcohols, which are valuable chiral building blocks.
- **AKT Kinase Inhibitors:** The compound has been identified as a structural component in the development of novel inhibitors for AKT kinase, a key target in cancer therapy.[8]

## Key Reaction Pathway: Selective Hydrogenation

The selective hydrogenation of 2-Methyl-3-butyn-2-ol (MBY) to 2-Methyl-3-buten-2-ol (MBE) is a critical industrial process. This reaction must be carefully controlled to prevent over-hydrogenation to the fully saturated alcohol, 2-Methyl-2-butanol (MBA).



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Caption: Reaction pathway for the selective hydrogenation of MBY to MBE.

## Experimental Protocol: Selective Hydrogenation to MBE

This protocol is based on continuous-flow hydrogenation methods described in the literature.  
[17]

- Catalyst Preparation: A palladium-based catalyst, such as 1 wt.% Pd/ $\gamma$ -Al $_2$ O $_3$ , is packed into a catalytic cartridge.[16][17]
- Reactant Solution: A solution of 2-Methyl-3-butyne-2-ol is prepared in a suitable solvent, such as ethanol.[17]
- Flow Reaction: The reactant solution is pumped through a continuous-flow reactor (e.g., ThalesNano H-Cube) where it is mixed with hydrogen generated in situ.[17]
- Reaction Conditions: The system is maintained at a specific temperature and pressure to optimize selectivity towards MBE. For example, high selectivity (>97%) can be achieved on specific Pd-Al catalysts.[16][17]

- **Product Analysis:** The output from the reactor is collected and analyzed by techniques such as Gas Chromatography (GC) to determine the conversion of MBY and the selectivity for MBE versus the over-hydrogenated product MBA.

## Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of 2-Methyl-3-butyn-2-ol.

- **$^1\text{H}$  NMR:** The proton NMR spectrum provides characteristic signals for the different types of protons in the molecule. Data is available in various spectral databases.[\[18\]](#)[\[19\]](#)
- **FTIR:** The infrared spectrum shows characteristic absorption bands for the O-H stretch of the alcohol group and the  $\text{C}\equiv\text{C}$  and  $\equiv\text{C-H}$  stretches of the terminal alkyne.[\[20\]](#)
- **Mass Spectrometry:** The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.[\[18\]](#)

## Conclusion

2-Methyl-3-butyn-2-ol (CAS 115-19-5) is a fundamentally important chemical intermediate with a well-characterized profile. Its straightforward synthesis via the Favorskii reaction and its unique reactivity make it an indispensable tool in the synthesis of complex molecules, including pharmaceuticals like AKT kinase inhibitors and large-scale commodities such as vitamins. The data and protocols presented in this guide offer a technical foundation for its effective use in research and development, emphasizing the controlled conditions required for its safe handling and the precise methodologies needed to leverage its synthetic potential.

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